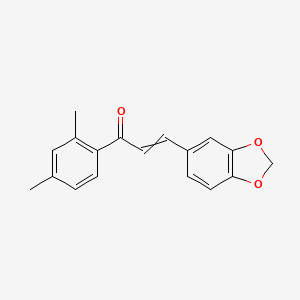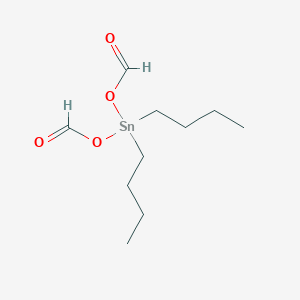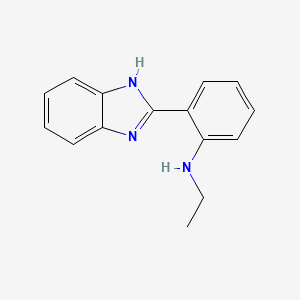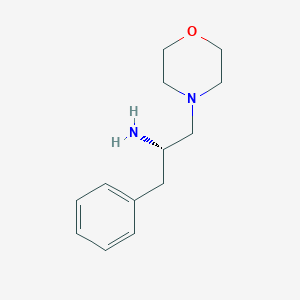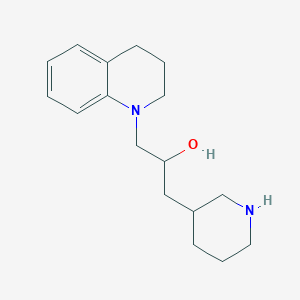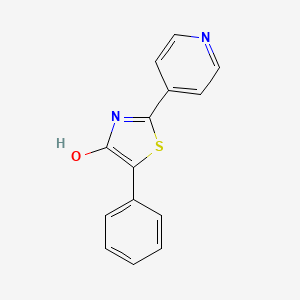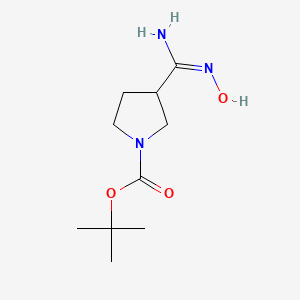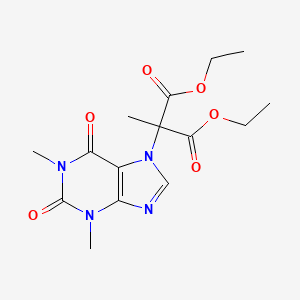
Lithium nickel fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate is a chemical compound that belongs to the purine-2,6-dione derivatives. These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate involves several steps. Typically, the synthetic route includes the alkylation of purine-2,6-dione derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential analgesic and anti-inflammatory activities.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A . These interactions lead to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways .
Comparison with Similar Compounds
Diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate can be compared with other similar compounds such as:
8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: These compounds also exhibit analgesic and anti-inflammatory properties but may differ in their potency and pharmacokinetic profiles.
4-arylpiperazinylalkyl derivatives of purine-2,6-dione: These derivatives have been studied for their analgesic properties and may offer different therapeutic benefits.
The uniqueness of diethyl 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)-2-methyl-propanedioate lies in its specific molecular interactions and potential therapeutic applications .
Properties
CAS No. |
62787-55-7 |
|---|---|
Molecular Formula |
C15H20N4O6 |
Molecular Weight |
352.34 g/mol |
IUPAC Name |
diethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-methylpropanedioate |
InChI |
InChI=1S/C15H20N4O6/c1-6-24-12(21)15(3,13(22)25-7-2)19-8-16-10-9(19)11(20)18(5)14(23)17(10)4/h8H,6-7H2,1-5H3 |
InChI Key |
CCURPRVGQZXQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


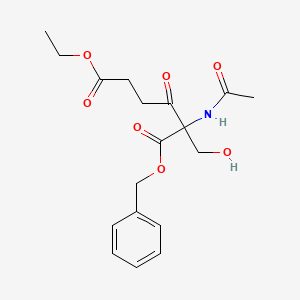
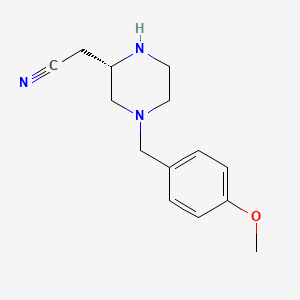
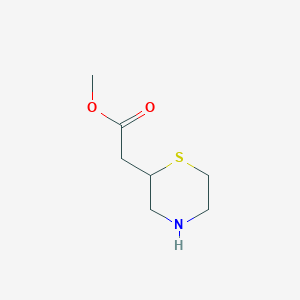
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
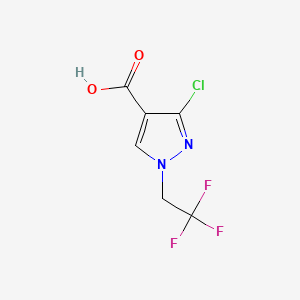
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)

